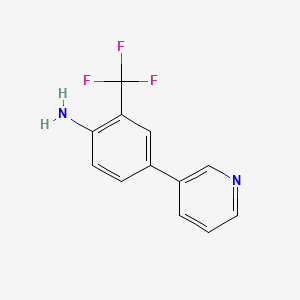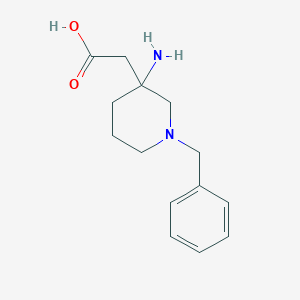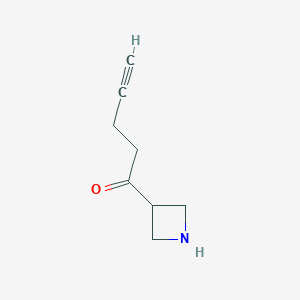
(3R,5S)-5-Ethylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-5-Ethylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of an ethyl group at the 5th position and a hydroxyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-Ethylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a diketone or ketoester, using a chiral catalyst or biocatalyst. For instance, the reduction of a β,δ-diketo ester catalyzed by a diketoreductase offers a simple and efficient route for the preparation of chiral side chains .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts due to their high selectivity and efficiency. Recombinant enzymes, such as keto reductases, are commonly employed to achieve the desired stereochemistry under mild reaction conditions . The use of cofactor regeneration systems further enhances the efficiency and cost-effectiveness of the process .
Análisis De Reacciones Químicas
Types of Reactions
(3R,5S)-5-Ethylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The ethyl group or hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
(3R,5S)-5-Ethylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism by which (3R,5S)-5-Ethylpyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chiral pyrrolidines and pyrrolidinols, such as (3R,5S)-5-Hydroxymethyl-3-pyrrolidinol and (3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid .
Uniqueness
What sets (3R,5S)-5-Ethylpyrrolidin-3-ol apart is its specific stereochemistry and the presence of both an ethyl group and a hydroxyl group. This unique combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and pharmaceuticals .
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
(3R,5S)-5-ethylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-2-5-3-6(8)4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
Clave InChI |
WSIDOUOBIBIIAT-NTSWFWBYSA-N |
SMILES isomérico |
CC[C@H]1C[C@H](CN1)O |
SMILES canónico |
CCC1CC(CN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(Methylamino)cyclobutyl]butan-1-one](/img/structure/B13194412.png)
![8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one](/img/structure/B13194419.png)
![1-[(tert-Butoxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194422.png)
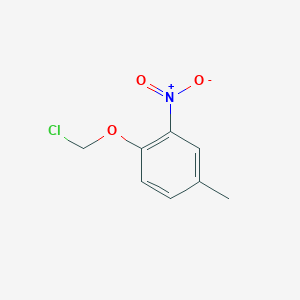
![Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate](/img/structure/B13194442.png)

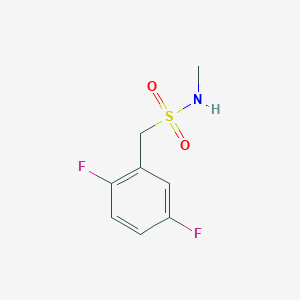
![N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide](/img/structure/B13194451.png)
